N-(4-fluorophenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide
Description
N-(4-fluorophenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide (CAS: 536701-84-5) is a sulfur-containing acetamide derivative featuring a 2-methylindole moiety linked via a sulfanyl group to a 4-fluorophenylacetamide backbone. It is recognized by synonyms such as ZINC2718325 and CCG-308737 . The compound’s structure combines electron-withdrawing (fluorine) and hydrophobic (methylindole) groups, making it a candidate for diverse pharmacological applications, though its specific biological targets remain under investigation.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS/c1-11-17(14-4-2-3-5-15(14)19-11)22-10-16(21)20-13-8-6-12(18)7-9-13/h2-9,19H,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHQMZSNWSWJGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)SCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfanyl Group: The indole derivative is then reacted with a thiol compound to introduce the sulfanyl group. This step often requires a base such as sodium hydride (NaH) to deprotonate the thiol, facilitating nucleophilic substitution.
Acylation: The final step involves the acylation of the sulfanyl-indole intermediate with 4-fluorobenzoyl chloride in the presence of a base like triethylamine (TEA) to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: Pd/C with H₂
Substitution: Nitrating agents (e.g., HNO₃), halogenating agents (e.g., Br₂)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Biological Studies: The compound can be used to study the biological pathways involving indole derivatives and their interactions with cellular targets.
Chemical Biology: It can be employed in the design of probes for investigating protein-ligand interactions.
Industrial Applications: Potential use in the synthesis of advanced materials or as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism by which N-(4-fluorophenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially modulating their activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions or halogen bonding.
Comparison with Similar Compounds
Core Structural Features
The compound shares a common scaffold with other sulfanyl acetamides, characterized by:
- Sulfanyl bridge (-S-) : Facilitates conformational flexibility and hydrogen bonding.
- Acetamide backbone : Enhances solubility and interaction with biological targets.
- Aromatic substituents : Modulate electronic properties and binding affinity.
Table 1: Substituent Variations in Selected Analogs
Key Observations :
- Electron-withdrawing groups (e.g., -F, -Cl, -NO₂) improve stability and binding to polar enzyme pockets.
- Heterocyclic additions (e.g., oxadiazole in 8t, pyrimidine in ) enhance π-π stacking and target selectivity.
- Bulkier substituents (e.g., trifluoroacetyl in 4f ) may reduce solubility but increase metabolic resistance.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Trends :
- Lower logP values (e.g., 8w) correlate with higher aqueous solubility due to fewer hydrophobic groups.
- The target compound’s fluorine substituent balances hydrophobicity and polarity, favoring membrane permeability.
Key Findings :
- Oxadiazole-containing analogs (8t, 8v) show potent enzyme inhibition, likely due to their planar heterocycles enabling active-site interactions .
- Orco agonists (e.g., VUAA-1 ) highlight the sulfanyl acetamide scaffold’s versatility in neuropharmacology.
- The target compound’s 2-methylindole group may confer unique selectivity for indole-binding targets (e.g., serotonin receptors).
Crystallographic and Conformational Insights
- N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (): Exhibits intermolecular N-H···O hydrogen bonds, stabilizing a planar conformation.
- N-(4-methoxyphenyl)acetamide derivatives (): Methoxy groups induce torsional angles >30°, reducing crystallinity compared to fluorinated analogs.
Pharmacological Potential and Challenges
- Advantages of the Target Compound :
- Fluorine enhances bioavailability and metabolic stability.
- Methylindole may improve blood-brain barrier penetration.
- Limitations :
- Lack of explicit activity data compared to well-characterized analogs (e.g., 8t, 8v).
- Synthetic complexity due to sulfur bridge and indole functionalization .
Biological Activity
N-(4-fluorophenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its effects on various cellular targets, particularly in the context of cancer research and antimicrobial activity.
The synthesis of this compound typically involves several key steps:
- Formation of the Indole Derivative : The indole moiety is synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
- Introduction of the Sulfanyl Group : The indole derivative is reacted with a thiol compound, often utilizing sodium hydride (NaH) for deprotonation.
- Acylation : The final step involves acylation with 4-fluorobenzoyl chloride in the presence of a base like triethylamine (TEA) to yield the desired acetamide.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The indole structure is known for its ability to modulate various biological pathways, while the fluorophenyl group may enhance binding affinity through hydrophobic interactions or halogen bonding.
The compound's mechanism likely involves:
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in cancer progression or microbial resistance.
- Modulation of Signaling Pathways : The compound can affect pathways such as Notch-AKT signaling, which is crucial in cancer cell proliferation and survival.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar compounds featuring the indole moiety:
- Case Study 1 : A derivative similar to this compound showed significant inhibition of breast cancer cell lines (MCF-7, MDA-MB-231) with IC50 values ranging from 0.67 μmol/L to 2.96 μmol/L after 48 hours of treatment. This was associated with induced apoptosis and G2/M phase arrest in the cell cycle .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored:
- Case Study 2 : Related derivatives demonstrated effective antimicrobial activity against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MIC) reported as low as 0.22 μg/mL .
Comparative Analysis Table
| Compound | Biological Activity | IC50 (μmol/L) | Target Pathway |
|---|---|---|---|
| This compound | Anticancer | 0.67 - 2.96 | Notch-AKT |
| Related Indole Derivative | Antimicrobial | 0.22 - 0.25 | Cell wall synthesis inhibition |
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain 60–80°C during coupling to prevent side reactions.
- Catalysts : Use triethylamine to deprotonate intermediates and enhance reactivity.
- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via ¹H/¹³C NMR (e.g., indole NH peak at δ 10–12 ppm) .
Advanced: How can computational tools predict target interactions, and what are their limitations?
Methodological Answer :
Tools & Workflow :
- Molecular Docking (AutoDock Vina) : Predict binding affinities to enzymes (e.g., kinases) by aligning the compound’s sulfanyl and fluorophenyl groups into hydrophobic pockets .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories; monitor RMSD (<2 Å indicates stable binding).
Q. Limitations :
- Force Field Accuracy : May misestimate van der Waals interactions for fluorine atoms.
- Solvent Effects : Implicit solvent models (e.g., GB/SA) may overlook explicit water-mediated hydrogen bonds. Validate with experimental SAR studies .
Basic: What analytical techniques are critical for characterizing this compound?
Q. Methodological Answer :
- ¹H/¹³C NMR : Identify key groups (e.g., fluorophenyl aromatic protons at δ 7.0–7.5 ppm, indole NH at δ 10.5 ppm).
- HRMS (ESI+) : Confirm molecular ion [M+H]⁺ (expected m/z ~342.1 for C₁₈H₁₆FN₂OS).
- HPLC-DAD : Assess purity (>95%) using a C18 column (retention time ~8.2 min in 60:40 acetonitrile/water) .
Q. Contradiction Resolution :
- If LC-MS shows impurities (>5%), optimize gradient elution or use preparative HPLC .
Advanced: How can metabolic instability in fluorophenyl acetamides be mitigated?
Methodological Answer :
Strategies from Analogous Studies :
- MetaSite Predictions : Identify soft spots (e.g., fluorophenyl para-position) prone to CYP3A4 oxidation. Replace with electron-withdrawing groups (e.g., -CF₃) to reduce metabolism .
- Structural Modifications :
Basic: What biological activities are reported for related sulfanyl acetamides?
Methodological Answer :
Key Findings from Analogues :
Validation : Repeat assays under standardized conditions (e.g., 24-h incubation, 10% FBS) to resolve potency discrepancies .
Advanced: How do indole substituents affect pharmacokinetics?
Methodological Answer :
Substituent Impact :
Q. In Silico ADME Profiling :
- Use SwissADME to predict bioavailability (e.g., 65% oral) and BBB penetration (BOILED-Egg model). Correlate with in vivo rat PK studies (t₁/₂ ~4.2 h) .
Basic: What are the crystallographic methods for structural elucidation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
